



# Application Notes and Protocols: Total Synthesis of Microcolin B

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Compound of Interest		
Compound Name:	Microcolin B	
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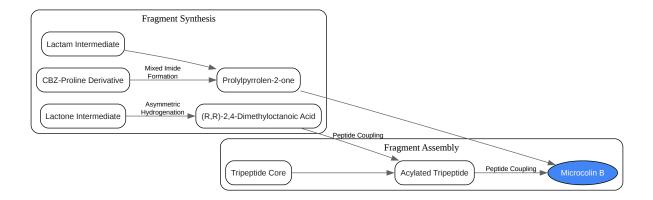
Introduction:

**Microcolin B** is a potent immunosuppressive lipopeptide isolated from the blue-green alga Lyngbya majuscula.[1] Its complex structure, featuring a unique acylpeptide chain, has made it a challenging target for total synthesis. This document outlines a detailed protocol for the total synthesis of **Microcolin B**, based on reported synthetic strategies. The presented protocol follows a convergent approach, involving the synthesis of key fragments followed by their strategic coupling. This approach allows for flexibility and efficiency in the synthesis of this complex natural product.[2]

#### **Overall Synthetic Strategy**

The total synthesis of **Microcolin B** is achieved through a convergent strategy, which involves the independent synthesis of two key fragments: the (R,R)-2,4-dimethyloctanoic acid side chain and the prolylpyrrolen-2-one moiety. These fragments are then coupled with a central tripeptide core to yield the final product.





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Figure 1. Convergent total synthesis strategy for Microcolin B.

#### **Data Presentation**

The following table summarizes the yields for key steps in the synthesis of **Microcolin B** and its analogues.



Step	Product	Yield (%)	Reference
Mixed Imide Formation	Mixed Imide Intermediate	80	[3]
Peptide Coupling (Acid 3 and Amine 5)	Dipeptide Intermediate 6	64	[4]
Peptide Coupling (Octanoic acid and deprotected tripeptide)	N-Octanoyl-tripeptide	70	[4]
Coupling with Pyrrolinone and Acetylation	Acetylated Microcolin B Analogue	40	[4]
N-BOC-N-Methyl-L- Leucine-L-threonine (OMEM) benzyl ester synthesis	Compound 2	81	[4]

## **Experimental Protocols**

## I. Synthesis of the (R,R)-2,4-Dimethyloctanoic Acid Fragment

A key step in the synthesis of this fragment is a methyl-directed asymmetric hydrogenation of a lactone precursor.[3]

Protocol: Asymmetric Hydrogenation

- Reaction Setup: A solution of the unsaturated lactone precursor in an appropriate solvent (e.g., methanol) is placed in a high-pressure hydrogenation vessel.
- Catalyst Addition: A rhodium on alumina catalyst is added to the solution.
- Hydrogenation: The vessel is charged with hydrogen gas to the desired pressure and the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC or GC-MS).



Workup and Purification: The catalyst is removed by filtration through a pad of Celite. The
solvent is evaporated under reduced pressure, and the resulting crude product is purified by
column chromatography to yield the desired (R,R)-2,4-dimethyloctanoic acid.

#### **II. Synthesis of the Prolylpyrrolen-2-one Moiety**

This unique portion of **Microcolin B** is synthesized via a novel, direct mixed imide formation reaction.[3]

Protocol: Mixed Imide Formation

- Preparation of Lithium Imidate: A solution of lactam 6 in anhydrous THF is cooled to -78 °C.
   n-Butyllithium is added dropwise, and the mixture is stirred for 15 minutes to form the lithium imidate.[4]
- Mixed Anhydride Formation: In a separate flask, a solution of the pentafluorophenyl ester of CBZ-proline 5 and triethylamine in anhydrous THF is cooled to 0 °C. Trimethylacetyl chloride is added, and the mixture is stirred for 1 hour.[4]
- Coupling Reaction: The pre-cooled solution of the lithium imidate is slowly added to the mixed anhydride solution via cannula at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.[4]
- Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to afford the mixed imide.[4]

#### III. Assembly of the Microcolin B Backbone

The final assembly involves sequential peptide couplings. The following is a general protocol for peptide coupling using a mixed anhydride method, as described for a **Microcolin B** analogue.[4]

Protocol: Peptide Coupling (Mixed Anhydride Method)



- Acid Activation: To an ice-cold solution of the carboxylic acid fragment (e.g., (R,R)-2,4-dimethyloctanoic acid or an intermediate peptide acid) and triethylamine in dry THF, trimethylacetyl chloride is added, and the mixture is stirred for 1 hour at 0 °C.[4]
- Coupling: A solution of the amine fragment (e.g., the N-terminus of the tripeptide) in THF is added slowly to the reaction mixture. The reaction is then stirred at room temperature for 8 hours.[4]
- Workup: The volatiles are removed in vacuo. The residue is dissolved in dichloromethane
   (DCM), washed with water, and the organic layer is dried over sodium sulfate.
- Purification: The solvent is evaporated, and the crude product is purified by column chromatography.[4]

Alternative Coupling Reagent: BOP-CI

For the coupling of sterically hindered amino acids, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) can be an effective reagent.[5]

Protocol: Peptide Coupling using BOP-CI

- Reaction Setup: To a solution of the carboxylic acid and the amine hydrochloride salt in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), triethylamine is added, followed by BOP-Cl at room temperature.
- Reaction: The mixture is stirred for 16-18 hours.
- Quenching and Workup: The reaction is quenched with water and partitioned between ethyl
  acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and
  concentrated.[5]
- Purification: The residue is purified by preparative thin-layer chromatography (TLC) or column chromatography.

#### IV. Final Deprotection Steps

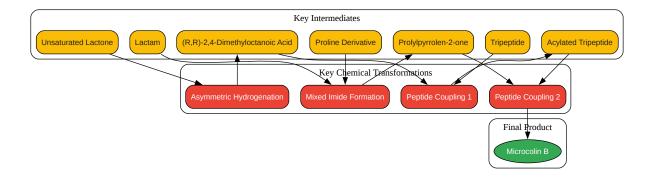
The final stage of the synthesis involves the removal of protecting groups to yield **Microcolin**B. The specific deprotection strategies will depend on the protecting groups used during the



synthesis of the fragments.

## **Logical Relationships in Synthesis**

The following diagram illustrates the logical flow of the key transformations and fragment couplings in the total synthesis of **Microcolin B**.



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Figure 2. Logical flow of the **Microcolin B** total synthesis.

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